molecular formula C11H8Cl2N2O2 B13496116 Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate

Methyl4-chloro-2-(chloromethyl)quinazoline-6-carboxylate

Cat. No.: B13496116
M. Wt: 271.10 g/mol
InChI Key: IDLLICFOJFPMHN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is a chemical compound that belongs to the quinazoline family. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline derivatives, including Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate, typically involves the reaction of 1-(2-amino-phenyl)-ethanone with hydrochloric acid gas in anhydrous conditions in the presence of chloroacetonitrile . This reaction yields 2-chloromethyl-4-methyl-quinazoline, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other quinazoline derivatives.

    Biology: Studied for its potential biological activity, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-Chloro-2-methyl-quinazoline
  • 2-Chloromethyl-4-methyl-quinazoline

Uniqueness

Methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

methyl 4-chloro-2-(chloromethyl)quinazoline-6-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)6-2-3-8-7(4-6)10(13)15-9(5-12)14-8/h2-4H,5H2,1H3

InChI Key

IDLLICFOJFPMHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N=C2Cl)CCl

Origin of Product

United States

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